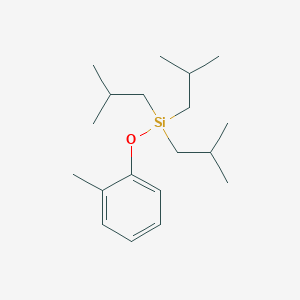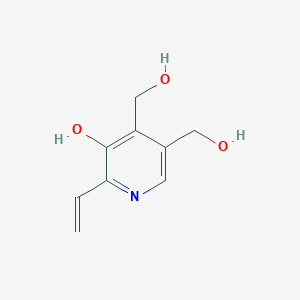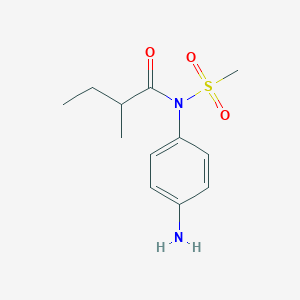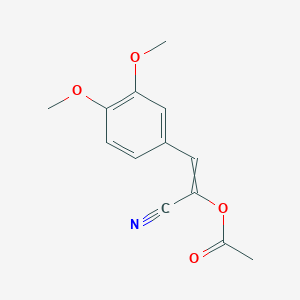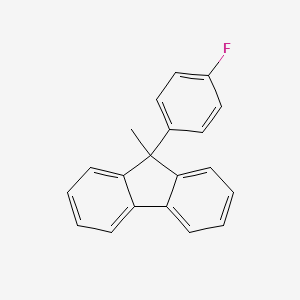
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- is an aromatic compound with a complex structure It contains a benzene ring substituted with chlorine, nitro groups, and a 1-methyl-1-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- typically involves multiple steps. One common approach is the nitration of 2-chloro-5-(1-methyl-1-phenylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation, resulting in the formation of amines.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic or toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 2-chloro-1,3-dinitro-: Lacks the 1-methyl-1-phenylethyl group, resulting in different chemical properties and reactivity.
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-:
Benzene, 1,3-dinitro-: Lacks both the chlorine and 1-methyl-1-phenylethyl groups, leading to distinct chemical behavior.
Uniqueness
Benzene, 2-chloro-5-(1-methyl-1-phenylethyl)-1,3-dinitro- is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both nitro groups and the 1-methyl-1-phenylethyl group makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
59038-56-1 |
|---|---|
Formule moléculaire |
C15H13ClN2O4 |
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
2-chloro-1,3-dinitro-5-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H13ClN2O4/c1-15(2,10-6-4-3-5-7-10)11-8-12(17(19)20)14(16)13(9-11)18(21)22/h3-9H,1-2H3 |
Clé InChI |
AJDQQECBWNSHEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







